(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a hydroxypiperidinylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a phenylboronic acid derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH.
Major Products Formed
The major products formed from these reactions include boronic esters, phenylboronic acid derivatives, and various substituted phenylboronic acids. These products can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid include:
Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis and medicinal chemistry.
4-Formylphenylboronic acid: A boronic acid derivative with a formyl group, used in the synthesis of complex organic molecules.
3-Formylphenylboronic acid: Another formyl-substituted boronic acid with applications in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and interactions. The presence of the chloro group and the hydroxypiperidinylmethyl group allows for a wide range of chemical transformations and biological applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
[3-chloro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWMSRVVCSCYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCC(CC2)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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